6,8-Diiodo-2-oxo-2H-chromene-3-carboxylic Acid
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Overview
Description
6,8-Diiodo-2-oxo-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the coumarin family It is characterized by the presence of two iodine atoms at positions 6 and 8 on the chromene ring, a ketone group at position 2, and a carboxylic acid group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Diiodo-2-oxo-2H-chromene-3-carboxylic acid typically involves the iodination of 2-oxo-2H-chromene-3-carboxylic acid. The reaction is carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions include maintaining a temperature range of 0-5°C to ensure selective iodination at positions 6 and 8 .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6,8-Diiodo-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be employed to remove the iodine atoms, yielding deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Deiodinated derivatives.
Substitution: Compounds with various functional groups replacing the iodine atoms.
Scientific Research Applications
6,8-Diiodo-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,8-Diiodo-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
2-Oxo-2H-chromene-3-carboxylic acid: Lacks the iodine atoms, making it less reactive in certain chemical reactions.
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: Contains a methoxy group instead of iodine, leading to different chemical properties and applications.
6,8-Difluoro-2-oxo-2H-chromene-3-carboxylic acid: Fluorine atoms replace iodine, resulting in distinct reactivity and biological activity.
Uniqueness: The presence of iodine atoms at positions 6 and 8 in 6,8-Diiodo-2-oxo-2H-chromene-3-carboxylic acid imparts unique chemical reactivity and biological properties, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H4I2O4 |
---|---|
Molecular Weight |
441.94 g/mol |
IUPAC Name |
6,8-diiodo-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H4I2O4/c11-5-1-4-2-6(9(13)14)10(15)16-8(4)7(12)3-5/h1-3H,(H,13,14) |
InChI Key |
CMBVBZQPXISBGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1I)I)C(=O)O |
Origin of Product |
United States |
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